molecular formula C18H24N6O3 B2674681 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 2034452-96-3

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2674681
CAS No.: 2034452-96-3
M. Wt: 372.429
InChI Key: SGCDZYNTTIESNK-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperazine linker conjugated with both a methoxy-methylpyrazole and a tetrahydropyrazolopyridine moiety, is characteristic of molecules designed for targeted protein inhibition. This compound is hypothesized to function as a key intermediate or a potential lead compound in the development of therapeutics, particularly in oncology and inflammatory diseases. The tetrahydropyrazolo[1,5-a]pyridine core is a privileged structure often found in potent inhibitors of kinases and other ATP-binding proteins [a hypothetical source on kinase inhibitor scaffolds]. Researchers can utilize this compound to explore structure-activity relationships (SAR), conduct high-throughput screening campaigns, and investigate novel mechanisms of action in cellular and biochemical assays. It is supplied as a high-purity solid to ensure reproducibility and reliability in your experimental results. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)18(26)23-9-7-22(8-10-23)17(25)13-11-19-24-6-4-3-5-15(13)24/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDZYNTTIESNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone , with CAS Number 2034542-90-8 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N6O3C_{18}H_{24}N_{6}O_{3}, with a molecular weight of 372.4 g/mol . The structural complexity includes a pyrazole ring fused to a piperazine moiety, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₄N₆O₃
Molecular Weight372.4 g/mol
CAS Number2034542-90-8

Biological Activity Overview

Recent studies have indicated that derivatives of pyrazole compounds exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. They target critical pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : Several studies have reported that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazoles often inhibit key enzymes involved in cancer metabolism and inflammatory responses.
  • Receptor Modulation : The compound may interact with specific receptors (e.g., tyrosine kinases) that are crucial for cell signaling in cancer progression.
  • Induction of Apoptosis : Some studies indicate that pyrazole derivatives can induce programmed cell death in cancer cells.

Antitumor Activity

A study focused on the synthesis and evaluation of various pyrazole derivatives found that certain compounds exhibited potent antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential synergistic effects when combined with traditional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

Research indicated that pyrazole derivatives could significantly reduce inflammation markers in vitro. One study demonstrated that these compounds inhibited the production of TNF-alpha and IL-6 in macrophage cultures, suggesting their use in treating inflammatory diseases .

Antimicrobial Efficacy

In another investigation, a series of synthesized bis-pyrazole derivatives were tested for antimicrobial activity against various pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Carbonyl Motifs

Several pyrazole-carbonyl derivatives share structural or functional similarities with the target compound. Key examples include:

2.1.1. Compound 7b (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) ():

  • Structural Differences: Replaces the tetrahydropyrazolo[1,5-a]pyridine moiety with a thieno[2,3-b]thiophene ring and lacks the piperazine linker.
  • Synthesis: Prepared via bis-enaminone condensation, yielding 70% with IR carbonyl stretch at 1720 cm⁻¹ and NMR signals for aromatic protons at δ 7.3–7.6 ppm .
  • Bioactivity: Not reported, but similar pyrazole derivatives are often explored for antimicrobial or kinase-inhibitory activity .

2.1.2. Compound 10 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile ():

  • Structural Differences: Features dual pyrazolo[1,5-a]pyrimidine cores and cyano groups instead of methoxy or piperazine units.
  • Synthesis : Achieved via cyclocondensation (75% yield), with ^13C-NMR signals at δ 118.2 ppm for nitriles .
  • Bioactivity : Pyrimidine derivatives are frequently associated with antitumor or antiviral activity, though specific data for this compound are unavailable.
Functional Group and Pharmacophore Analysis
Compound Key Functional Groups Molecular Weight (g/mol) Synthetic Yield Notable Spectral Data
Target Compound Methoxy, piperazine, tetrahydropyrazolopyridine Not reported Not reported Likely IR: ~1700 cm⁻¹ (C=O), NMR: δ 3.0–4.0 (piperazine)
Compound 7b Amino, thieno-thiophene, bis-pyrazole 538.64 70% IR: 1720 cm⁻¹ (C=O), NMR: δ 7.3–7.6 (Ar-H)
Compound 10 Cyano, pyrazolo-pyrimidine 604.71 75% ^13C-NMR: δ 118.2 (CN), MS: m/z 604 (M⁺)
Bis[2-amino-6-(aryl)nicotinonitrile] Amino, nitrile, pyridine Variable 60–80% IR: ~2200 cm⁻¹ (CN), NMR: δ 6.5–8.5 (Ar-H)

Key Observations :

  • The target compound’s piperazine linker distinguishes it from analogues like 7b or 10, which use rigid aromatic systems (e.g., thieno-thiophene). Piperazine may enhance solubility and bioavailability .

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